3-Bromoisonicotinamide

Descripción general

Descripción

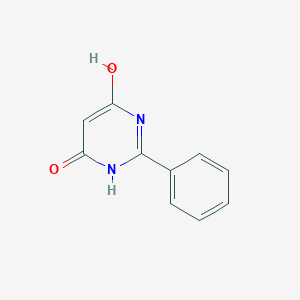

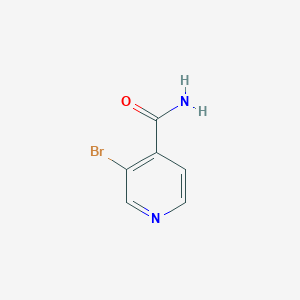

3-Bromoisonicotinamide is a chemical compound with the CAS Number: 13958-99-1 . It has a molecular weight of 201.02 and its IUPAC name is this compound .

Molecular Structure Analysis

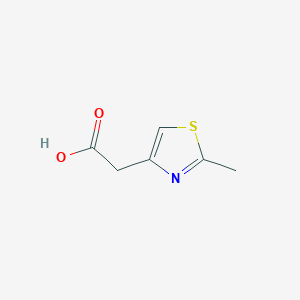

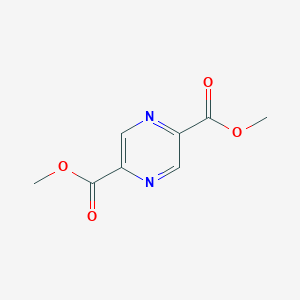

The Inchi Code for this compound is1S/C6H5BrN2O/c7-5-3-9-2-1-4 (5)6 (8)10/h1-3H, (H2,8,10) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry room .Aplicaciones Científicas De Investigación

Oxidant for Organic Substrates : NBIN is a stable, mild, and low-cost oxidant prepared by a simple method. It has been characterized by physical constants, formal redox potential, elemental analysis, and spectral characterization (IR and 1H NMR), confirming the presence of a nitrogen-halogen bond. It is effective as a source of positive halogen and has been screened for antimicrobial activity against bacteria and fungi using the disc diffusion method (Balasubramaniyan & Mathiyalagan, 2010).

Antitumor Agent : Various studies have explored the antitumor potential of 3-Bromoisonicotinamide derivatives like 3-bromopyruvate (3-BP). 3-BP is noted for its ability to cause rapid toxicity to cancer cells without affecting normal tissues, leveraging the altered metabolism of cancer cells for its selective entry and targeting. It has shown broad action against multiple cancer types and holds potential for future clinical applications (Azevedo-Silva et al., 2016).

Sensitivity in Prostate Cancer Cells : Metastatic prostate cancer cells exhibit high sensitivity to 3-bromopyruvate. This compound depletes cellular ATP and glutathione (GSH), disrupts the actin cytoskeleton, and reduces cell movement, suggesting its potential utility in treating metastatic prostate cancer (Pichla et al., 2019).

Effect on Energy Metabolism and Cell Survival : 3-Bromopyruvate has been shown to affect cell energy metabolism, GSH pool, and the glyoxalase system in human prostate cancer cells. It induces rapid cell death by interacting with various metabolic pathways, including glycolytic and mitochondrial targets (Valenti, Vacca & de Bari, 2015).

Deregulated Metabolism and Chemosensitization : 3-Bromopyruvate has shown efficacy in inhibiting crucial molecules for neoplastic cell survival, thereby displaying cytotoxicity against a variety of tumors. It affects metabolism, chemosensitivity, and cell survival regulatory molecules, suggesting its potential as an antineoplastic agent and chemosensitizer (Yadav et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Biochemical Pathways

3-Bromoisonicotinamide is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide is a precursor to the redox cofactor nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play crucial roles in numerous biochemical pathways, including those involved in energy metabolism and redox homeostasis .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Bromoisonicotinamide are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve a variety of biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is believed that this compound interacts with certain transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-bromopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOHJFWLALWBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450446 | |

| Record name | 3-Bromoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13958-99-1 | |

| Record name | 3-Bromo-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13958-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.